molecular formula C18H26N2O3 B12451527 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one

Cat. No.: B12451527
M. Wt: 318.4 g/mol
InChI Key: OBEBUMDTSHZUKP-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a dimethylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors:

Comparison with Similar Compounds

Uniqueness: 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one is unique due to its specific structural features that allow it to interact with multiple molecular targets, making it a versatile compound for various research applications.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one

InChI

InChI=1S/C18H26N2O3/c1-4-18(2,3)17(21)20-9-7-19(8-10-20)12-14-5-6-15-16(11-14)23-13-22-15/h5-6,11H,4,7-10,12-13H2,1-3H3

InChI Key

OBEBUMDTSHZUKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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